(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
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Overview
Description
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Methylsulfane Addition: The attachment of a methylsulfane group (-SCH3) to the benzene ring.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced sulfur compounds.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur compounds.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane: Characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methylsulfane group.
(2-Fluoro-6-methoxyphenyl)(methyl)sulfane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMKBNPCOVFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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